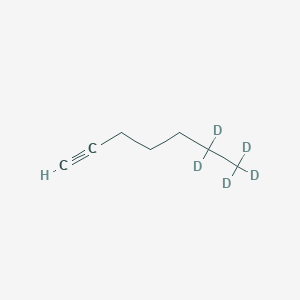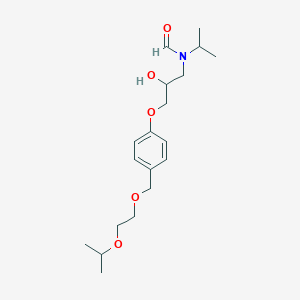
5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide
Overview
Description
This compound is an important intermediate of the herbicide saflufenacil . It was synthesized from 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide .
Synthesis Analysis
The synthesis process involved dissolving 2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide (3.5 g, 10 mmol) and NH4Cl (2.7 g, 50 mmol) in water (30 mL). Iron powder (1.7 g, 30 mmol) was then added in three batches and the resulting solution was stirred at 50 °C for 1 h .Molecular Structure Analysis
The molecular structure of the compound is shown in the figure . The bond lengths and angles are very similar to those given in the literature .Physical And Chemical Properties Analysis
The compound has a triclinic crystal structure with parameters a = 7.8107 (11) Å, b = 9.1644 (13) Å, c = 11.3521 (15) Å, α = 67.543 (2)°, β = 72.776(2)°, γ = 88.529(2)°, V = 713.76 (17) Å3 .Scientific Research Applications
Synthesis of Androgen Receptor Antagonists
The compound "5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide" has been used in the synthesis of androgen receptor antagonists like MDV3100, which have implications in the treatment of hormone-sensitive cancers such as prostate cancer. This synthesis involves multiple steps, including amidation, reduction, and alkylation, demonstrating the compound's versatility in complex organic synthesis (Li Zhi-yu, 2012).
Fluorescent Detection of Metal Ions
The structural versatility of "5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide" allows it to be part of fluorescent probes for metal ions such as Cd2+ and Zn2+. These probes have been used in the dual off–on and on–off fluorescent detection, highlighting the compound's potential in environmental monitoring and analytical chemistry (Qin Xu et al., 2014).
Radiosynthesis for PET Imaging
The compound plays a crucial role in the radiosynthesis of new radiobrominated and radioiodinated ligands, which are useful in positron emission tomography (PET) imaging for studying various receptors in the brain. This application underscores its importance in the development of diagnostic tools in neurology and oncology (D. Terrière et al., 1997).
Antimicrobial Applications
Another interesting application is in the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial properties. This indicates the compound's potential use in developing new antimicrobial agents, which is critical in the era of increasing antibiotic resistance (N. Desai et al., 2013).
properties
IUPAC Name |
5-amino-4-fluoro-2-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-6(2)14-11(15)8-5-10(13)9(12)4-7(8)3/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRKJXMBXLJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC(C)C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1450623.png)





![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)


![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)


![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)